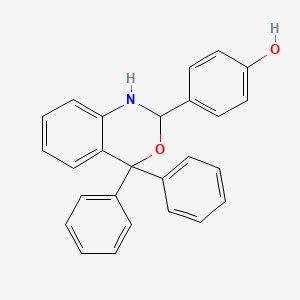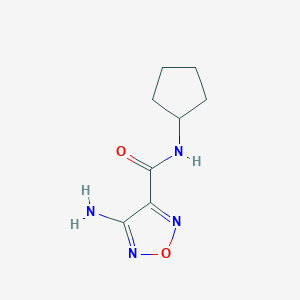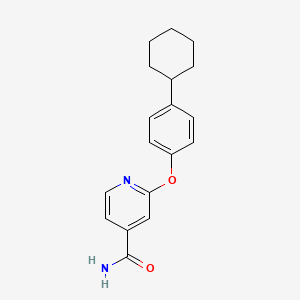![molecular formula C12H14ClF4NO3S B11470494 1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide](/img/structure/B11470494.png)
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide is a complex organic compound characterized by the presence of a chlorophenyl group, a tetrafluoropropoxy group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-chlorophenyl group and the tetrafluoropropoxy group separately, followed by their combination under specific reaction conditions.
Synthesis of 2-chlorophenyl group: This can be achieved through the chlorination of benzene derivatives using reagents such as chlorine gas or sulfuryl chloride.
Synthesis of tetrafluoropropoxy group: This involves the reaction of propylene oxide with tetrafluoropropanol in the presence of a catalyst.
Combination of intermediates: The final step involves the reaction of the synthesized intermediates with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Mitotane: 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane.
2-chloroacetophenone: A compound with a similar chlorophenyl group.
Uniqueness
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it different from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H14ClF4NO3S |
|---|---|
Molecular Weight |
363.76 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide |
InChI |
InChI=1S/C12H14ClF4NO3S/c13-10-4-2-1-3-9(10)7-22(19,20)18-5-6-21-8-12(16,17)11(14)15/h1-4,11,18H,5-8H2 |
InChI Key |
RXGWZKVZONIKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCCOCC(C(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester](/img/structure/B11470422.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11470439.png)
![{4-[4-(Cyclopentylamino)quinazolin-2-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B11470444.png)
![N-[3-(9H-carbazol-9-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B11470457.png)
![6-benzyl-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11470458.png)
![2-(Ethylamino)-7-(3-hydroxy-4-methoxyphenyl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11470461.png)
![5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide](/img/structure/B11470467.png)

![N-{4-[5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl}acetamide](/img/structure/B11470479.png)
![2-Methyl-5-[(thiophen-2-ylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B11470487.png)
![5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470504.png)

![1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol](/img/structure/B11470519.png)
